

Unveiling the Structure and Bonding of Aluminium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Aluminium iodide

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Abstract

This technical guide provides a comprehensive analysis of the crystal structure and chemical bonding of **aluminium iodide** (AlI_3). It is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who require a detailed understanding of this compound. This document synthesizes crystallographic data, explores the nature of the aluminium-iodine bond through experimental and theoretical lenses, and presents detailed methodologies for the characterization of this material. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key structural relationships are visualized using Graphviz diagrams.

Introduction

Aluminium iodide is a significant inorganic compound that exists as a dimer, Al_2I_6 , in the solid state.^{[1][2][3][4]} It is a strong Lewis acid and finds applications in organic synthesis as a catalyst for various reactions.^[1] Understanding its crystal structure and the nature of its chemical bonding is crucial for predicting its reactivity and designing new applications. This guide delves into the structural intricacies of both the solid-state and gas-phase forms of **aluminium iodide**, providing a foundational understanding for advanced research and development.

Crystal Structure of Aluminium Iodide

In the solid state, **aluminium iodide** adopts a monoclinic crystal structure.^{[5][6][7]} The fundamental building block of the crystal lattice is the dimeric molecule, Al_2I_6 .^{[1][2][3][4][6]} This dimeric structure is formed by two aluminium atoms and six iodine atoms, where two iodine atoms act as bridging ligands between the two aluminium centers.

Crystallographic Data

The crystallographic parameters for the monoclinic phase of **aluminium iodide** have been determined by X-ray diffraction studies. The key parameters are summarized in the table below.

Parameter	Value	Reference
Crystal System	Monoclinic	^{[5][6][7]}
Space Group	$P2_1/c$	^{[5][6]}
a	6.741 Å	^[5]
b	10.211 Å	^[5]
c	12.944 Å	^[5]
α	90°	^{[6][7]}
β	90°	^{[6][7]}
γ	90°	^{[6][7]}
Formula Units (Z)	8	^{[6][7]}

Note: Some sources also mention a rhombic crystal structure for AlI_3 .^[1]

Molecular Structure of the Al_2I_6 Dimer

Within the crystal, the Al_2I_6 dimer consists of two edge-sharing AlI_4 tetrahedra.^[5] Each aluminium atom is tetrahedrally coordinated to four iodine atoms. There are two types of iodine atoms: terminal and bridging. The terminal iodine atoms are bonded to only one aluminium atom, while the bridging iodine atoms are bonded to both aluminium atoms.

Bond	Bond Length (Å)	Reference
Al-I (terminal)	2.456(6)	[6]
Al-I (bridging)	2.670(8)	[6]

The bond lengths of the bridging Al-I bonds are significantly longer than the terminal Al-I bonds, which is a common feature in such dimeric structures.

A visualization of the dimeric structure of **aluminium iodide** is provided below.

Caption: Dimeric structure of Al_2I_6 showing tetrahedral coordination of Al.

Chemical Bonding in Aluminium Iodide

The chemical bonding in **aluminium iodide** is predominantly covalent in nature.[8] This is attributed to the relatively small difference in electronegativity between aluminium and iodine. Instead of a complete transfer of electrons to form ions, the aluminium and iodine atoms share electrons to form covalent bonds.

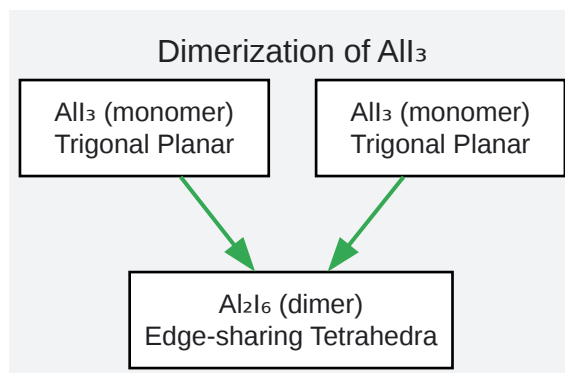
Gas-Phase Structure and Bonding

In the gas phase, **aluminium iodide** exists as a monomer, AlI_3 , with a trigonal planar geometry.[2][3][9] This geometry is consistent with VSEPR theory for a central atom with three bonding pairs and no lone pairs of electrons.

Parameter	Value	Reference
Molecular Geometry	Trigonal Planar	[2][3][9]
Al-I Bond Length (Å)	2.448(6)	[5]

The bonding in the AlI_3 monomer can be described using valence bond theory, involving the hybridization of the central aluminium atom's orbitals to form three sp^2 hybrid orbitals that overlap with the p-orbitals of the iodine atoms.

The logical relationship between the monomeric and dimeric forms of **aluminium iodide** is depicted in the following diagram.



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Caption: Dimerization of AlI₃ monomers to form the Al₂I₆ dimer.

Experimental Protocols

Synthesis of Aluminium Iodide

A common method for the synthesis of **aluminium iodide** involves the direct reaction of aluminium metal with iodine.^[10]

Materials:

- Aluminium powder or foil
- Iodine crystals
- Anhydrous hexane (or other inert solvent)

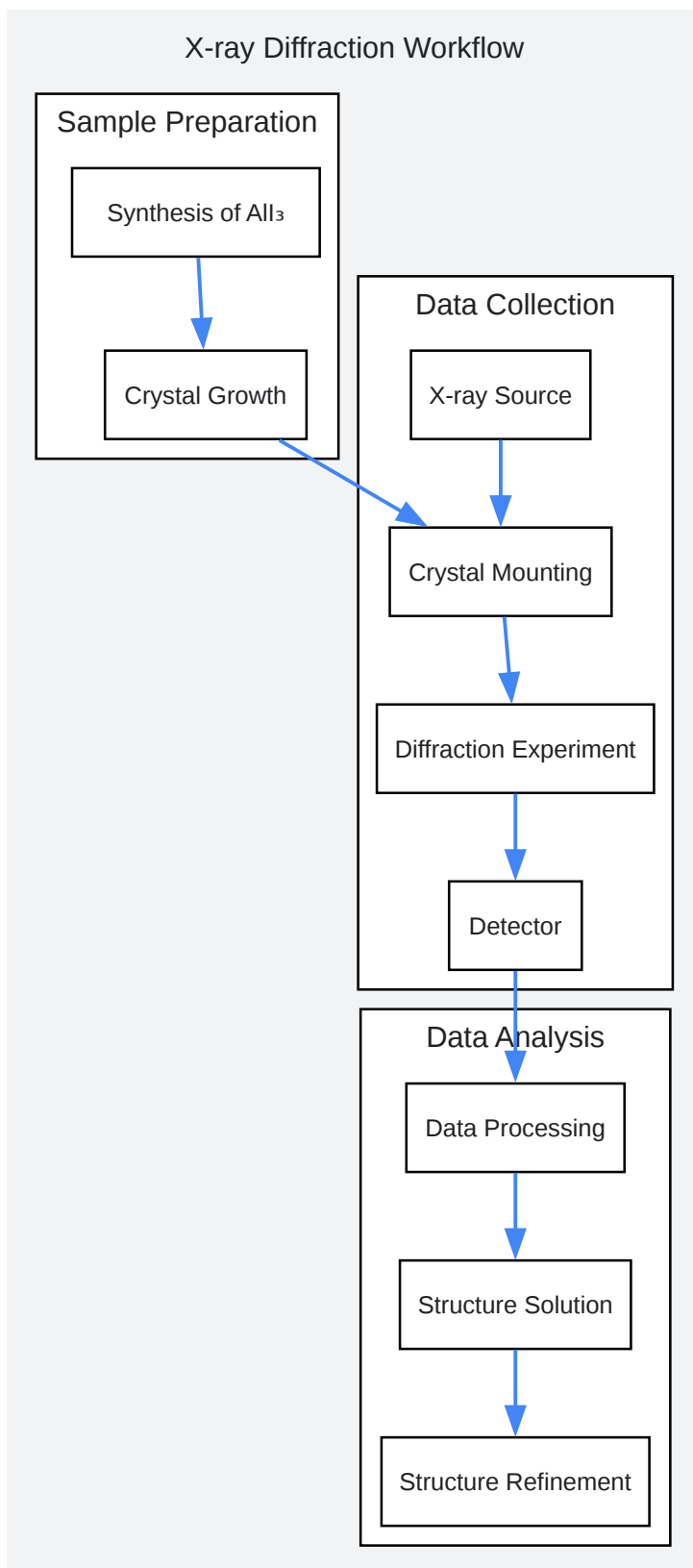
Procedure:

- A mixture of aluminium powder and iodine crystals is prepared in an inert solvent such as hexane.
- The reaction is typically initiated by the addition of a few drops of water, which acts as a catalyst.^[10]
- The reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate safety precautions.

- The resulting **aluminium iodide** can be purified by sublimation.[\[4\]](#)

Crystal Structure Determination by X-ray Diffraction

The crystal structure of **aluminium iodide** is determined using single-crystal X-ray diffraction. A general workflow for this process is outlined below.



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Caption: General workflow for crystal structure determination by X-ray diffraction.

Detailed Steps:

- **Crystal Growth:** Single crystals of AlI_3 suitable for X-ray diffraction are grown, often by slow sublimation of the crude product.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- **Data Processing:** The raw diffraction data is processed to obtain a list of reflection intensities and their corresponding Miller indices.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Gas-Phase Electron Diffraction and Computational Analysis

The molecular structure of gaseous **aluminium iodide** has been investigated using high-temperature gas-phase electron diffraction (GED) combined with high-level computational methods.^[5]

Experimental Protocol (GED):

- The experiment is conducted at high temperatures (e.g., 430 K for the dimer and 700 K for the monomer) to ensure the sample is in the gas phase.^[5]
- A beam of high-energy electrons is directed at the gaseous AlI_3 sample.
- The scattered electrons create a diffraction pattern that is recorded.
- The analysis of this pattern provides information about the bond lengths and angles in the molecule.^[5]

Computational Methods:

- Quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are employed to model the geometry and vibrational frequencies of the AlI_3 monomer and Al_2I_6 dimer.[5]
- These theoretical calculations are used to complement and interpret the experimental GED data.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and chemical bonding of **aluminium iodide**. The solid-state structure is characterized by the formation of Al_2I_6 dimers with a monoclinic crystal packing. The bonding is primarily covalent, a feature that is also evident in the trigonal planar geometry of the gaseous AlI_3 monomer. The provided experimental methodologies for synthesis and structural characterization offer a foundation for further research into this versatile compound. The combination of experimental data and computational analysis provides a robust understanding of the fundamental properties of **aluminium iodide**, which is essential for its application in various scientific and industrial fields.

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